1-Thiocoumarin, 3-amino-4-(methylamino)-
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Overview
Description
1-Thiocoumarin, 3-amino-4-(methylamino)- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thiocoumarin, 3-amino-4-(methylamino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of thiocoumarin derivatives often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Thiocoumarin, 3-amino-4-(methylamino)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
1-Thiocoumarin, 3-amino-4-(methylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticoagulant properties and potential use in treating blood clot-related disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Thiocoumarin, 3-amino-4-(methylamino)- involves its interaction with various molecular targets and pathways. For instance, its anticoagulant properties are attributed to its ability to inhibit specific enzymes involved in the blood clotting process. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Thioxocoumarins: These compounds have a sulfur atom replacing one of the oxygen atoms in the coumarin structure.
Dithiocoumarins: These compounds have two sulfur atoms replacing both oxygen atoms in the coumarin structure.
Uniqueness
1-Thiocoumarin, 3-amino-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methylamino groups enhances its reactivity and potential for diverse applications compared to other thiocoumarin derivatives .
Properties
CAS No. |
66285-07-2 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-amino-4-(methylamino)thiochromen-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
InChI Key |
GBCUABOWZSZDTB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)SC2=CC=CC=C21)N |
Origin of Product |
United States |
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